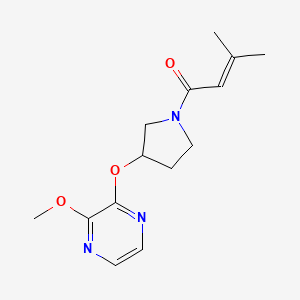

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

描述

属性

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10(2)8-12(18)17-7-4-11(9-17)20-14-13(19-3)15-5-6-16-14/h5-6,8,11H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXYJVHGVGGOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

- Formation of the pyrrolidine ring.

- Introduction of the methoxypyrazine moiety.

- Coupling of the pyrrolidine and methoxypyrazine intermediates.

- Final functionalization to obtain the target compound.

化学反应分析

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Addition: The double bond in the compound allows for addition reactions with reagents like hydrogen bromide or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Pyrrolidinone Scaffolds

2.1.1. 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one ()

- Structure: Pyrrolidin-2-one (lactam) with quinoxaline at position 3.

- Key Differences: The lactam ring (vs. pyrrolidine in the target compound) reduces flexibility and alters hydrogen-bonding capacity.

- Activity : Exhibited antimicrobial properties in screening studies .

5-[2-(1-(2-Phenylethyl)pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles ()

- Structure : Pyrrolidin-3-yloxy-linked phenyl-oxadiazole hybrids.

- Key Differences: The oxadiazole ring introduces additional hydrogen-bond acceptors, while the phenylethyl group enhances hydrophobicity. Unlike the target compound, these lack the enone moiety and methoxypyrazine.

- Activity : Evaluated for antiviral applications, highlighting the role of pyrrolidine-oxygen linkages in bioactivity .

2.1.3. (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one ()

- Structure: Pyrrolidine with methoxymethyl and amino-butanone substituents.

- Key Differences: The methoxymethyl group (vs. methoxypyrazine) reduces aromaticity, and the amino-butanone (vs. enone) may alter reactivity and solubility.

- Relevance: Demonstrates the impact of stereochemistry (S-configuration) and amino groups on pharmacokinetics .

Methoxypyrazine Derivatives

2-Methoxy-3-(1-methylpropyl) Pyrazine ()

- Structure : Simple pyrazine with methoxy and branched alkyl groups.

- Key Differences: Lacks the pyrrolidine-enone framework but shares the methoxypyrazine motif.

- Properties : Used as a flavoring agent due to its volatility and low molecular weight (166.22 g/mol). The methoxy group enhances stability under acidic conditions .

Imidazo-pyrrolo-pyrazine Derivatives ()

- Structure : Fused tricyclic systems (imidazo[1,5-a]pyrrolo[2,3-e]pyrazine) with ketone substituents.

- Key Differences: Increased aromaticity and rigidity compared to the target compound’s flexible pyrrolidine-enone system.

- Relevance : Patented for therapeutic applications, emphasizing the role of pyrazine in target engagement .

Antimicrobial and Antiviral Potential

- Pyrrolidine Derivatives: ’s lactam-quinoxaline hybrid showed antimicrobial activity, suggesting that pyrrolidine-based scaffolds with aromatic substituents disrupt microbial membranes or enzymes .

- Oxadiazole-Pyrrolidine Hybrids () : Antiviral activity correlates with the pyrrolidin-3-yloxy linker, likely facilitating membrane penetration .

- Target Compound: The enone group may confer broad-spectrum activity via covalent inhibition, while methoxypyrazine could enhance cellular uptake.

Physicochemical Properties

生物活性

The compound 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a complex organic molecule with potential biological activities, primarily due to its unique structural features, which include a methoxypyrazine moiety and a pyrrolidine ring. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 319.38 g/mol. The presence of various functional groups allows for diverse interactions with biological molecules, making it a candidate for pharmacological studies.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 319.38 g/mol |

| Key Functional Groups | Methoxypyrazine, Pyrrolidine |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The presence of the pyrazine ring suggests potential applications in combating bacterial and fungal infections. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB 231. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound may interact with specific receptors or enzymes involved in cancer progression .

Neuroprotective Effects

Preliminary research has indicated that some compounds with similar structures possess neuroprotective capabilities, potentially impacting neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses could make this compound a candidate for further investigation in neuropharmacology .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to alterations in gene expression related to disease processes.

Study on Anticancer Activity

A study evaluated the anticancer effects of several derivatives of the compound against MCF-7 breast cancer cells. Results indicated significant cytotoxicity, with IC50 values ranging from 10 µM to 30 µM for different derivatives. Molecular docking revealed favorable binding interactions with the active site of key oncogenic proteins .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could reduce neuronal death by modulating oxidative stress markers and enhancing antioxidant defenses .

常见问题

Q. What are the standard synthetic routes for preparing 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyrrolidine ring via cyclization of precursors (e.g., using potassium carbonate in DMF at elevated temperatures) .

- Step 2 : Introduction of the methoxypyrazine moiety through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkage formation) .

- Step 3 : Enone formation via condensation or oxidation-reduction sequences .

Purification : Crystallization or column chromatography is critical for isolating the product in high purity (>95%) .

Q. Key Reaction Conditions :

| Parameter | Typical Range |

|---|---|

| Temperature | 80–150°C (depending on step) |

| Solvent | DMF, THF, or acetonitrile |

| Catalyst | Potassium carbonate, Pd/C |

Q. How is the molecular conformation of this compound validated?

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement. SHELX software is widely used for refinement .

- NMR spectroscopy : Confirms regiochemistry (e.g., E configuration of the enone via coupling constants in ¹H NMR) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize yield in the coupling of pyrrolidine and methoxypyrazine moieties?

- Catalyst selection : Palladium catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .

Q. Case Study :

| Approach | Yield Improvement | Reference |

|---|---|---|

| Microwave-assisted | 15–20% increase | |

| Phase-transfer | 10% increase |

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

- Orthogonal assays : Validate target engagement using both enzymatic (e.g., IC₅₀) and cellular (e.g., luciferase reporter) assays .

- Metabolite profiling : Rule out off-target effects by analyzing metabolic stability (e.g., liver microsome assays) .

- Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores .

Example : A 2025 study resolved conflicting kinase inhibition data by correlating crystallographic binding modes with cellular viability assays .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular docking : Screens against protein databases (e.g., PDB) to prioritize targets .

- MD simulations : Assess binding stability over time (e.g., using AMBER or GROMACS) .

- QSAR models : Relate substituent effects (e.g., methoxy position) to activity .

Q. Validation Metrics :

| Method | Accuracy Metric |

|---|---|

| Docking | RMSD < 2.0 Å |

| QSAR | R² > 0.85 |

Q. How does the compound's stability under varying pH and temperature conditions impact formulation?

- Degradation pathways : Acidic conditions hydrolyze the enone moiety, while basic conditions degrade the pyrrolidine ring .

- Accelerated stability studies : Conducted at 40°C/75% RH for 4 weeks to simulate shelf life .

- Stabilizers : Co-solvents (e.g., PEG 400) or lyophilization improve aqueous stability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。